Heptabromodibenzofuran

Übersicht

Beschreibung

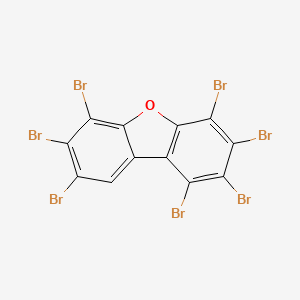

Heptabromodibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of seven bromine atoms attached to the dibenzofuran structure. This compound is known for its high molecular weight of 720.464 Da and its significant environmental persistence . It is often studied in the context of environmental pollutants due to its potential to bioaccumulate and its presence as a byproduct in various industrial processes .

Vorbereitungsmethoden

The synthesis of Heptabromodibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the bromination process .

Analyse Chemischer Reaktionen

Bromination of Dibenzofuran

Industrial synthesis involves controlled bromination of dibenzofuran using bromine (Br₂) or bromine donors (e.g., BrCl) under catalytic conditions. The reaction typically occurs in halogenated solvents (e.g., dichloromethane) at 150–200°C, achieving selective bromination at positions 1,2,3,4,6,7,8 .

Reaction:

Combustion Byproduct Formation

HpBDF forms unintentionally during combustion of brominated flame retardants (BFRs) in plastics, particularly in oxygen-deficient environments at 300–600°C . This process involves radical-mediated coupling of bromophenols or debromination of decabromodiphenyl ether (decaBDE) .

Thermal Debromination

Under pyrolysis (290–400°C), HpBDF undergoes sequential HBr elimination, forming lower brominated dibenzofurans. For example, at 320°C, debromination yields pentabromodibenzofurans as major intermediates .

Pathway:

Hydrodebromination

In polymer matrices (e.g., ABS or HIPS), hydrogen donors facilitate hydrodebromination at 250–300°C, producing tetrabromodibenzofurans and aromatic hydrocarbons .

Atmospheric Oxidation

HpBDF reacts with hydroxyl radicals (·OH) in the atmosphere, with reaction rates dependent on bromination patterns. The primary pathway involves electrophilic substitution, forming hydroxylated derivatives .

Rate Constant:

Chemical Oxidation

In aqueous systems, HpBDF reacts with strong oxidants:

| Oxidant | Conditions | Products |

|---|---|---|

| KMnO₄ | Acidic, 80°C | Brominated dibenzofuran quinones |

| H₂O₂/UV | Neutral pH, 25°C | Hydroxylated derivatives |

Substitution Reactions

HpBDF undergoes nucleophilic substitution with hydroxide ions or amines:

Example Reaction with NaOH:

Bromine atoms at positions 2,3,7,8 exhibit higher reactivity due to steric and electronic effects .

Photolytic Degradation

UV irradiation (λ = 254–365 nm) in aqueous solutions causes reductive debromination, yielding lower brominated congeners with half-lives of 4–12 hours .

Biodegradation

Microbial degradation under anaerobic conditions proceeds via reductive dehalogenation, though rates are slow (t₁/₂ > 60 days) .

Key Research Findings

- Thermal Stability : HpBDF decomposes at lower temperatures (290°C) compared to decaBDE (320°C), releasing brominated fragments that form secondary pollutants .

- Reactivity Trends : Bromine atoms at lateral positions (2,3,7,8) are preferentially removed during debromination due to lower bond dissociation energies .

- Environmental Persistence : Atmospheric half-life exceeds 15 days due to slow OH radical-mediated oxidation .

Wissenschaftliche Forschungsanwendungen

Environmental Chemistry

Heptabromodibenzofuran is studied as a persistent organic pollutant (POP). Its stability and resistance to degradation make it a significant concern in environmental assessments. Research has focused on:

- Occurrence in Biosolids : A study analyzed the concentrations of various polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) in U.S. biosolids. This compound was found at concentrations ranging from 0.0014 to 0.004 ng/g, indicating its presence in waste materials and potential for environmental contamination .

- Bioaccumulation : Research has shown that this compound can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain and raising concerns about ecosystem health .

Toxicology

The toxicological profile of this compound reveals significant risks associated with exposure:

- Acute Toxicity : Studies indicate that this compound exhibits acute toxicity with median lethal dose (LD50) values ranging from 10 to 20 mg/kg in various animal models. This highlights its potential lethality at low doses .

- Chronic Toxicity : Long-term exposure has been linked to various adverse health effects, including carcinogenicity and reproductive toxicity. It disrupts endocrine functions and alters metabolic processes .

Material Science

In material science, this compound is explored for its potential use as a flame retardant. Its bromination pattern contributes to its effectiveness in reducing flammability in various materials. However, the environmental and health implications of using such compounds are under scrutiny due to their persistent nature and toxicity.

Case Study 1: Aquatic Organisms

Research conducted on fish populations exposed to this compound revealed significant bioaccumulation leading to increased mortality rates and reproductive failures. This study emphasized the compound's detrimental effects on aquatic ecosystems and raised concerns regarding food safety for humans consuming contaminated fish .

Case Study 2: Mammalian Models

In rodent studies, exposure to this compound resulted in developmental abnormalities and an increased incidence of tumors. These findings stress the importance of understanding the compound's effects on mammalian health, particularly concerning prenatal exposure .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound compared to other brominated compounds:

| Compound | LD50 (mg/kg) | AhR Binding Affinity | ROS Generation |

|---|---|---|---|

| This compound | 10-20 | High | Significant |

| Tetrabromodibenzo-p-dioxin | 15-25 | Moderate | Moderate |

| Hexabromodibenzofuran | 12-22 | High | High |

This table summarizes key toxicity data relevant for assessing risks associated with these compounds.

Wirkmechanismus

The mechanism by which Heptabromodibenzofuran exerts its effects involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to the activation of transcriptional pathways that regulate the expression of genes involved in xenobiotic metabolism . The compound’s high affinity for these receptors contributes to its biological activity and potential toxicity.

Vergleich Mit ähnlichen Verbindungen

Heptabromodibenzofuran can be compared with other brominated and chlorinated dibenzofurans:

1,2,3,4,6,7,8-Heptachlorodibenzofuran: Similar in structure but contains chlorine atoms instead of bromine.

2,3,4,6,7,8-Hexachlorodibenzofuran: Contains six chlorine atoms and is another example of a chlorinated dibenzofuran with significant environmental persistence.

The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and environmental behavior.

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,8-heptabromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISOUFWSRUCDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073779 | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62994-32-5, 107555-95-3 | |

| Record name | Heptabromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptabromodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.